Tetracenomycin X

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

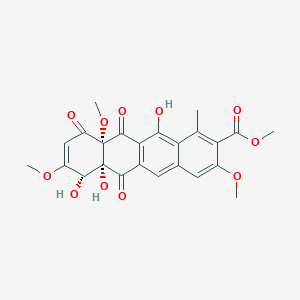

Tetracenomycin X, also known as this compound, is a useful research compound. Its molecular formula is C24H22O11 and its molecular weight is 486.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthacenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Efficacy Against Drug-Resistant Bacteria

TcmX has demonstrated moderate antimicrobial activity against various drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Its ability to target the bacterial ribosome presents a promising avenue for developing new antibiotics to combat the rising threat of antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Resistance Type | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | Drug-resistant | Moderate |

| Vancomycin-resistant enterococci | Drug-resistant | Moderate |

Selective Inhibition of Lung Cancer Cells

Recent studies have highlighted TcmX's potential as an anticancer agent, particularly against lung cancer. It has been shown to selectively inhibit the proliferation of lung cancer cell lines (A549 and H460) without affecting normal lung fibroblasts. The mechanism involves inducing cell cycle arrest by downregulating cyclin D1 through proteasomal degradation, rather than inducing apoptosis or autophagy .

Table 2: Antitumor Activity of this compound

| Cell Line | IC50 (µmol/L) | Effect on Normal Cells |

|---|---|---|

| A549 | 6.41 ± 0.87 | No effect |

| H460 | 5.42 ± 1.17 | No effect |

In Vivo Efficacy

In vivo studies using lung cancer xenograft models have demonstrated that TcmX significantly reduces tumor volume without causing toxicity to surrounding tissues. Mice treated with TcmX showed a marked decrease in tumor growth compared to control groups .

Figure 1: Tumor Volume Reduction in Xenograft Models

- Control Group: Tumor volume increased significantly over time.

- This compound Group: Tumor volume decreased steadily.

Future Prospects and Conclusion

The unique mechanism of action and selective efficacy of this compound against both bacterial infections and cancer cells position it as a valuable candidate for further development in therapeutic applications. Ongoing research into its structure-activity relationships may lead to enhanced derivatives with improved potency and reduced side effects, making TcmX a promising lead compound in the fight against antibiotic resistance and cancer.

Eigenschaften

CAS-Nummer |

121245-07-6 |

|---|---|

Molekularformel |

C24H22O11 |

Molekulargewicht |

486.4 g/mol |

IUPAC-Name |

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-3,8,10a-trimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C24H22O11/c1-9-15-10(7-12(32-2)16(9)22(30)34-4)6-11-17(18(15)26)21(29)24(35-5)14(25)8-13(33-3)20(28)23(24,31)19(11)27/h6-8,20,26,28,31H,1-5H3/t20-,23-,24-/m1/s1 |

InChI-Schlüssel |

QSPIPUXWSNFXCK-AGILITTLSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Isomerische SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Kanonische SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)OC)OC)C(=O)OC |

Synonyme |

tetracenomycin X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.